molecular formula C11H15F3O6 B12327405 ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate

((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate

Cat. No.: B12327405
M. Wt: 300.23 g/mol
InChI Key: FLMUHDLCWYXXHC-KYXWUPHJSA-N
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Description

((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate is a complex organic compound characterized by its unique tetrahydrofuran ring structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. The process often includes:

    Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This is usually achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Acetylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
  • (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Uniqueness

The presence of the trifluoromethyl group in ((2R,3S,4R,5S)-3-Acetoxy-5-methoxy-4-(trifluoromethyl)tetrahydrofuran-2-yl)methyl acetate distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance the compound’s effectiveness in various applications.

Properties

Molecular Formula

C11H15F3O6

Molecular Weight

300.23 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3-acetyloxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H15F3O6/c1-5(15)18-4-7-9(19-6(2)16)8(11(12,13)14)10(17-3)20-7/h7-10H,4H2,1-3H3/t7-,8-,9-,10+/m1/s1

InChI Key

FLMUHDLCWYXXHC-KYXWUPHJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)OC)C(F)(F)F)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)C(F)(F)F)OC(=O)C

Origin of Product

United States

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